D-Dopa

Description

DL-Dopa is a natural product found in Opuntia ficus-indica, Beta vulgaris, and Mucuna pruriens with data available.

Dopa, DL- is the racemic mixture of the precursor of dopamine L-DOPA (levodopa) and D-DOPA, with antiparkinsonian properties. L-DOPA is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier (BBB). When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease.

A beta-hydroxylated derivative of phenylalanine. The D-form of dihydroxyphenylalanine has less physiologic activity than the L-form and is commonly used experimentally to determine whether the pharmacological effects of LEVODOPA are stereospecific.

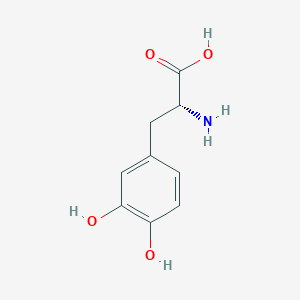

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020549 | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Dihydroxyphenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-84-3, 5796-17-8 | |

| Record name | DL-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Dopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-DOPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Dopa Synthesis for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3,4-dihydroxyphenylalanine (D-Dopa) is the dextrorotatory enantiomer of L-Dopa, a cornerstone in the treatment of Parkinson's disease. While L-Dopa is biologically active as a precursor to the neurotransmitter dopamine (B1211576), this compound has historically been considered the biologically inactive isomer. However, recent research has unveiled that this compound can be converted in vivo to L-Dopa and may possess its own distinct pharmacological properties, making it a valuable tool for neuropharmacology and drug development research.[1][2] This technical guide provides an in-depth overview of the primary methods for synthesizing this compound for research applications, including asymmetric synthesis, chemical resolution of racemic mixtures, and enzymatic methods. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate practical implementation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of enantiomerically pure this compound primarily relies on three strategies: asymmetric synthesis to directly produce the D-enantiomer, resolution of a racemic mixture of DL-Dopa, and, to a lesser extent, enzymatic methods.

Asymmetric Synthesis via Homogeneous Catalysis

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. The principles behind the Nobel Prize-winning work on the synthesis of L-Dopa, notably the Monsanto process, can be adapted to produce this compound by employing a chiral catalyst with the opposite stereochemistry.

Workflow for Asymmetric Synthesis of this compound:

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from the principles of the Monsanto L-Dopa process.

-

Synthesis of the Enamide Precursor: The synthesis begins with the condensation of a protected vanillin derivative with N-acetylglycine to form an azlactone, which is then hydrolyzed to yield the α-acetamidocinnamic acid precursor.

-

Asymmetric Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. A catalytic amount of the rhodium complex with the (S,S)-DiPAMP ligand is added. The reaction is carried out under hydrogen pressure.

-

Deprotection: The resulting N-acetyl-D-Dopa is then hydrolyzed, typically using an acid, to yield this compound.

| Parameter | Value |

| Catalyst | [Rh((S,S)-DiPAMP)(COD)]+BF4- |

| Substrate | (Z)-α-acetamido-4-acetoxy-3-methoxycinnamic acid |

| Solvent | Methanol |

| Hydrogen Pressure | 3 atm |

| Temperature | 50 °C |

| Enantiomeric Excess (ee) | >90% for the D-enantiomer |

| Yield | Quantitative |

Table 1: Representative quantitative data for the asymmetric hydrogenation step in this compound synthesis.

Chemical Resolution of DL-Dopa

Chemical resolution is a classical method for separating enantiomers from a racemic mixture. This involves reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by fractional crystallization.

Workflow for Chemical Resolution of DL-Dopa:

Experimental Protocol: Chemical Resolution

-

N-Acetylation: Racemic DL-Dopa is first N-acetylated to protect the amino group and provide a carboxylic acid for salt formation.

-

Diastereomeric Salt Formation: The N-acetyl-DL-Dopa is dissolved in a suitable solvent (e.g., methanol) and treated with a chiral resolving agent, such as (+)-α-methylbenzylamine.

-

Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. The less soluble diastereomer (the salt of N-acetyl-D-Dopa with the resolving agent) will crystallize out of the solution.

-

Liberation of this compound: The isolated diastereomeric salt is then treated with a strong acid to liberate the N-acetyl-D-Dopa.

-

Deprotection: The N-acetyl group is removed by acid hydrolysis to yield enantiomerically enriched this compound. A patent for the preparation of L-Dopa describes a similar process where dehydroabietylamine (B24195) is used as a resolving agent for N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine.[3]

| Step | Reagents & Conditions | Typical Yield |

| N-Acetylation | Acetic anhydride, mild base | >95% |

| Salt Formation | (+)-α-methylbenzylamine, Methanol | Diastereomer dependent |

| Crystallization | Cooling, filtration | Variable |

| Acidification & Deprotection | HCl (aq), heat | >90% |

Table 2: General conditions for the chemical resolution of DL-Dopa.

Enzymatic Methods

Enzymatic methods offer high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound is not as established as for L-Dopa, enzymatic kinetic resolution is a viable approach. This method utilizes an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Enzymatic Kinetic Resolution using D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[4][5][6][7][8] In a racemic mixture of DL-Dopa, DAAO will selectively convert this compound into 3,4-dihydroxyphenylpyruvic acid, leaving L-Dopa unreacted. While this method is effective for isolating L-Dopa, it consumes the desired this compound.

However, the product of the DAAO reaction, 3,4-dihydroxyphenylpyruvic acid, can be isolated and subsequently aminated to regenerate a racemic mixture of DL-Dopa, which can be subjected to further resolution. More practically, for this compound isolation, one would use an L-amino acid oxidase to selectively remove the L-enantiomer.

Workflow for Enzymatic Kinetic Resolution (Conceptual for this compound isolation):

References

- 1. quora.com [quora.com]

- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3714242A - Process for the preparation of l-dopa - Google Patents [patents.google.com]

- 4. Simultaneous synthesis of l-DOPA and oxidation of d-amino acid by specific coupling of a peroxidase to d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of this compound oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Enantioselective Synthesis of D-3,4-Dihydroxyphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3,4-dihydroxyphenylalanine (D-DOPA) is the dextrorotatory enantiomer of L-DOPA, a cornerstone in the treatment of Parkinson's disease. While L-DOPA is biologically active as a precursor to dopamine, this compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals and as a valuable tool in neuroscience research. The stereospecific synthesis of this compound is paramount to avoid potential off-target effects and to ensure the enantiopurity of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on catalytic, enzymatic, and chiral auxiliary-based approaches. Detailed experimental protocols and quantitative data are presented to facilitate practical application and comparison of these methods.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main strategies:

-

Asymmetric Catalysis: This approach utilizes a chiral catalyst to stereoselectively convert a prochiral substrate into the desired D-enantiomer. Asymmetric hydrogenation is a prominent example.

-

Enzymatic Synthesis: Biocatalysts, such as enzymes, offer high enantioselectivity and specificity under mild reaction conditions. Methods include kinetic resolution and deracemization.

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

I. Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor is a powerful method for producing enantiomerically pure amino acids. The seminal work by Monsanto on the synthesis of L-DOPA using a rhodium catalyst with a chiral diphosphine ligand, (R,R)-DiPAMP, is a landmark in industrial asymmetric catalysis.[1] To synthesize this compound, the opposite enantiomer of the chiral ligand, (S,S)-DiPAMP, can be employed.

Logical Workflow for Asymmetric Hydrogenation of a this compound Precursor

Caption: Workflow for this compound synthesis via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

1. Catalyst Preparation:

-

A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and the chiral ligand (S,S)-DiPAMP are dissolved in an appropriate solvent (e.g., methanol) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is stirred to allow for the formation of the active chiral rhodium catalyst, [Rh((S,S)-DiPAMP)(MeOH)₂]BF₄.[1]

2. Hydrogenation Reaction:

-

The prochiral substrate, (Z)-α-acetamidocinnamic acid precursor of DOPA, is added to the catalyst solution in a pressure-resistant vessel.

-

The vessel is purged with hydrogen gas, and the reaction is carried out under a specific hydrogen pressure and temperature.

-

The reaction progress is monitored by techniques such as HPLC until the starting material is consumed.

3. Product Isolation and Deprotection:

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting protected this compound derivative is then subjected to a deprotection step, typically acidic hydrolysis, to yield the final this compound product.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst System | Substrate | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |

| [Rh((R,R)-DiPAMP)]⁺ | (Z)-α-acetamidocinnamic acid precursor | Methanol | 50 | 25 | >95 | 95 (for L-DOPA) | [1] |

| [Rh((S,S)-DiPAMP)]⁺ | (Z)-α-acetamidocinnamic acid precursor | Methanol | - | - | - | >95 (expected for this compound) | - |

II. Enzymatic Synthesis

Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive "green" alternative for the synthesis of this compound. The primary strategies involve the kinetic resolution of a racemic mixture of D,L-DOPA or its derivatives.

Enzymatic Resolution using D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is an FAD-dependent enzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. This selectivity can be exploited to resolve a racemic mixture of D,L-DOPA.

Caption: Enzymatic conversion of this compound to L-DOPA via DAAO.

While this pathway describes the conversion of this compound to L-DOPA, the initial selective oxidation of this compound by DAAO can be harnessed for resolution. By stopping the reaction after the oxidation of the D-enantiomer, the remaining unreacted L-DOPA can be separated. To obtain this compound, one would need to isolate it from the initial racemic mixture before it is converted. A more direct approach for this compound synthesis would involve a D-aminoacylase.

Enzymatic Resolution using D-Aminoacylase

D-aminoacylases (or N-acyl-D-amino acid amidohydrolases) are enzymes that selectively hydrolyze N-acyl-D-amino acids to the corresponding D-amino acid and an acyl group. This method is highly effective for the kinetic resolution of racemic N-acyl-amino acids.

Caption: Workflow for this compound synthesis via D-aminoacylase resolution.

Experimental Protocol: D-Aminoacylase Resolution

1. Substrate Preparation:

-

A racemic mixture of D,L-DOPA is first N-acylated (e.g., with acetic anhydride (B1165640) to form N-acetyl-D,L-DOPA).

2. Enzymatic Hydrolysis:

-

The N-acyl-D,L-DOPA is dissolved in a suitable buffer solution at an optimal pH for the D-aminoacylase.

-

The D-aminoacylase enzyme (e.g., from Alcaligenes faecalis) is added to the solution. The reaction is incubated at a controlled temperature.

-

The enzyme selectively hydrolyzes the N-acyl-D-DOPA to this compound, leaving the N-acyl-L-DOPA unreacted.

3. Product Separation:

-

The reaction is terminated, and the resulting mixture contains this compound and N-acyl-L-DOPA.

-

These two compounds can be separated based on their different physical and chemical properties (e.g., solubility, charge) through techniques like crystallization or chromatography.

-

The isolated N-acyl-L-DOPA can be racemized and recycled to improve the overall yield of this compound.

Quantitative Data for Enzymatic Resolution

| Enzyme | Substrate | pH | Temp (°C) | Yield (%) | ee (%) | Reference |

| D-Aminoacylase | N-acetyl-D,L-amino acids | 7.0-8.0 | 30-50 | ~50 (theoretical max) | >99 |

Note: Specific data for this compound is not detailed in the provided search results, but the general parameters for D-aminoacylase reactions are applicable.

III. Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are a classical and reliable method for asymmetric synthesis. The auxiliary is covalently attached to a prochiral substrate to create a diastereomeric intermediate. Subsequent reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a well-established approach for the asymmetric synthesis of α-amino acids.[2][3][4][5] It utilizes a bis-lactim ether derived from a chiral amino acid (e.g., L-valine to produce D-amino acids) and glycine (B1666218).

Caption: Schöllkopf synthesis of this compound.

Experimental Protocol: Schöllkopf Synthesis

1. Formation of the Bis-Lactim Ether:

-

L-Valine and glycine methyl ester are condensed to form the diketopiperazine.

-

This is followed by O-methylation (e.g., using trimethyloxonium (B1219515) tetrafluoroborate) to yield the bis-lactim ether chiral auxiliary.[3]

2. Diastereoselective Alkylation:

-

The bis-lactim ether is deprotonated at the glycine methylene (B1212753) group using a strong base like n-butyllithium at low temperature (-78 °C) to form a chiral enolate.

-

The enolate is then reacted with a protected 3,4-dihydroxybenzyl halide (e.g., 3,4-dimethoxybenzyl bromide). The bulky isopropyl group from the valine auxiliary sterically blocks one face of the enolate, leading to highly diastereoselective alkylation.[2]

3. Hydrolysis and Product Isolation:

-

The resulting alkylated bis-lactim ether is hydrolyzed under mild acidic conditions to cleave the auxiliary and yield the methyl ester of this compound (with protected hydroxyl groups).

-

The chiral auxiliary (L-valine methyl ester) can be recovered.

-

A final hydrolysis step removes the protecting groups from the catechol moiety and the ester to give this compound.

Pseudoephedrine Amide Alkylation

The use of pseudoephedrine as a chiral auxiliary, developed by Myers, provides a practical and highly diastereoselective method for the synthesis of α-substituted amino acids.[1][6]

Experimental Protocol: Pseudoephedrine-Mediated Synthesis

1. Amide Formation:

-

(1S,2S)-Pseudoephedrine is reacted with a protected glycine derivative to form the corresponding amide.

2. Diastereoselective Alkylation:

-

The amide is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

-

The enolate is then alkylated with a protected 3,4-dihydroxybenzyl halide. The chiral framework of the pseudoephedrine directs the approach of the electrophile, resulting in high diastereoselectivity.

3. Auxiliary Cleavage:

-

The resulting α-substituted amide is then hydrolyzed under acidic or basic conditions to cleave the pseudoephedrine auxiliary, which can be recovered and reused.[6] This step yields the desired this compound derivative.

Quantitative Data for Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |

| Schöllkopf (L-Valine based) | Alkylation | >95 | >95 | [2][3] |

| Pseudoephedrine | Alkylation | >95 | >95 | [1][6] |

Note: Specific yields for the synthesis of this compound using these methods are not detailed in the provided search results but are generally high for α-amino acid synthesis.

Conclusion

The enantioselective synthesis of D-3,4-dihydroxyphenylalanine can be effectively achieved through several robust methodologies. Catalytic asymmetric hydrogenation offers a direct and efficient route, provided the appropriate (S,S)-chiral ligand is utilized. Enzymatic resolution, particularly with D-aminoacylases, presents a highly selective and environmentally benign option. Chiral auxiliary-mediated synthesis, exemplified by the Schöllkopf and pseudoephedrine methods, provides reliable and high-yielding pathways with the benefit of auxiliary recovery. The choice of a particular method will depend on factors such as scale, cost, and the availability of starting materials and catalysts. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable strategy for their specific needs.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of D-Dopa Powder

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-3,4-dihydroxyphenylalanine (D-Dopa) is the dextrorotatory enantiomer of L-Dopa, the gold-standard precursor for dopamine (B1211576) replacement therapy in Parkinson's disease. While less common than its levorotatory counterpart, this compound is a crucial subject of research, particularly in studies exploring alternative pathways for dopamine biosynthesis and its potential enzymatic interactions, such as with D-amino acid oxidase (DAO).[1] The integrity and purity of this compound powder are paramount for obtaining reliable and reproducible experimental results. Like many catecholamines, this compound is susceptible to degradation, which can compromise its biological activity and lead to the formation of potentially confounding impurities.

This technical guide provides a comprehensive overview of the stability profile of this compound powder. It details the primary degradation pathways, critical environmental factors influencing its stability, and recommended storage and handling procedures. Furthermore, it outlines standard experimental protocols for assessing stability, ensuring that researchers can maintain the quality of their this compound supply. While much of the detailed kinetic data has been established for L-Dopa, the fundamental chemical principles of stability and degradation are directly applicable to the D-enantiomer due to their identical chemical composition and functional groups.

Chemical Properties and Degradation Pathways

This compound is a crystalline powder belonging to the catecholamine family, characterized by a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amino acid side chain.[2] This structure is inherently susceptible to chemical degradation, primarily through oxidation and, to a lesser extent, decarboxylation.

Oxidation

The most significant degradation pathway for this compound is oxidation. The catechol moiety is easily oxidized, especially in the presence of oxygen (air), light, moisture, and alkaline conditions.[3][4] The process begins with the oxidation of this compound to the highly reactive D-dopaquinone. This intermediate can then undergo further reactions, including intramolecular cyclization, to form dopachrome (B613829) and subsequently polymerize into brown or black melanin-like pigments.[2][5] This oxidative degradation is often visually apparent as a discoloration of the powder.

Decarboxylation

This compound can also undergo decarboxylation, where the carboxyl group is removed to form dopamine.[3][5] While this is the intended metabolic conversion in the brain, its occurrence during storage is undesirable. This process can be accelerated by heat and certain enzymatic activities.[3][6]

Below is a diagram illustrating the primary degradation pathways of this compound.

Factors Affecting Stability and Quantitative Data

The stability of this compound powder is significantly influenced by several environmental factors. Understanding these factors is critical for establishing appropriate storage conditions. The following data, primarily derived from studies on L-Dopa, provides quantitative insights into its stability under various stress conditions.

Influence of pH

This compound is most stable in acidic environments.[3][4] As the pH increases towards neutral and alkaline conditions, the rate of oxidation accelerates dramatically.[3] The optimal pH for stability is generally considered to be in the range of 2.0 to 4.0.[4] This is because in an acidic environment, the oxidation of the catechol group is hindered.

Table 1: Effect of pH and Temperature on the Half-Life (t₁/₂) of L-Dopa in Solution (Data adapted from a stability study on L-Dopa, which is chemically analogous to this compound)[3]

| pH | Temperature (°C) | Rate Constant (k) x 10⁻³ (h⁻¹) | Half-Life (t₁/₂) (hours) |

| 2.0 | 37 | 0.299 | 2,315 |

| 2.0 | 50 | 0.438 | 1,584 |

| 2.0 | 60 | 0.691 | 1,003 |

| 2.0 | 80 | 2.211 | 313 |

| 7.4 | 37 | 0.921 | 752 |

| 7.4 | 50 | 2.372 | 292 |

| 7.4 | 60 | 11.285 | 61 |

| 7.4 | 80 | 44.793 | 15 |

Influence of Temperature

While this compound is relatively stable at room temperature as a solid, elevated temperatures accelerate both oxidation and decarboxylation.[3][6] Thermal analysis shows that significant decomposition of the solid powder begins at temperatures above 250°C.[6] However, even moderately elevated temperatures during long-term storage can lead to gradual degradation. For optimal long-term stability, particularly for reference standards, storage at reduced temperatures (refrigeration) is recommended.[7][8][9]

Influence of Light

This compound is sensitive to light. Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways.[10] Therefore, it is mandatory to store this compound powder in light-resistant containers and in the dark.[11]

Influence of Humidity and Moisture

This compound powder can be hygroscopic, and the presence of moisture can facilitate degradation reactions, particularly oxidation.[4] It is crucial to store the powder in a dry, low-humidity environment and in tightly sealed containers to prevent moisture uptake.

Table 2: Stability of L-Dopa in Mucuna pruriens Extract Powder under Accelerated Conditions (This study provides insight into the stability of Dopa in a solid matrix under stress)[4][12]

| Solvent Used for Extraction | Storage Condition | L-Dopa Remaining after 12 Months (%) |

| Phyllanthus emblica Water | 40°C ± 2°C / 75% RH ± 5% RH | 73.55 |

| Hydrochloric Acid Solution | 40°C ± 2°C / 75% RH ± 5% RH | (Data indicates lower stability) |

This data demonstrates that even in a solid powder form, a combination of high temperature and high humidity leads to significant degradation over time.[4]

Recommended Storage and Handling

Based on the stability profile, the following conditions are recommended for the storage and handling of this compound powder to ensure its integrity and longevity.

Storage:

-

Container: Store in original, tightly sealed, light-resistant containers.[11][13]

-

Temperature: For routine use, store in a cool, dry place.[11] For long-term storage (≥4 years), maintain at room temperature as a crystalline solid, or consider refrigeration (e.g., 4°C) for enhanced stability.[9][14]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, especially for primary reference standards, to minimize oxidation.

-

Light: Protect from all sources of light by storing in the dark.[11]

-

Incompatibilities: Store away from oxidizing agents and strong bases.[11]

Handling:

-

Environment: Handle in a well-ventilated area to avoid inhalation of the powder.[11]

-

Hygiene: Limit all unnecessary personal contact and wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[11][15]

-

Aqueous Solutions: Aqueous solutions of this compound are significantly less stable than the powder form.[14][16] It is recommended not to store aqueous solutions for more than one day.[14] If solutions must be prepared in advance, they should be made in an acidic buffer (pH 2-4), protected from light, and stored under refrigeration or frozen to prolong stability.[4][7][8] The addition of an antioxidant like ascorbic acid can also enhance the stability of solutions.[7][8]

The logical relationship between storage conditions and this compound stability is visualized below.

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3][17]

Objective

To assess the stability of this compound powder under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Materials and Equipment

-

This compound powder

-

HPLC system with UV or Fluorescence detector

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol (B129727), and/or acetonitrile

-

Acid for mobile phase (e.g., phosphoric, formic, or acetic acid)[19][20][21]

-

pH meter, analytical balance, volumetric flasks

-

Stability chamber / oven

-

Photostability chamber

Methodology

-

Method Development: Develop an RP-HPLC method capable of separating this compound from its potential degradation products. A typical mobile phase consists of an acidic aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH 2.5-3.0) and an organic modifier like methanol or acetonitrile.[18][20] Detection is commonly performed at 280 nm.[18][20]

-

Forced Degradation Studies:

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate acidic solvent (e.g., 0.1 M HCl or 2% formic acid) where it exhibits greater stability.[19][21]

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat (e.g., at 80°C) for a specified period. Neutralize before injection.[3]

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature. Neutralize before injection. Degradation is expected to be rapid.[3]

-

Oxidation: Treat the this compound solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]

-

Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 80°C).[3] Dissolve samples at various time points for analysis.

-

Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

-

Evaluation:

-

Determine the percentage of this compound remaining in each stressed sample.

-

Assess the peak purity of this compound to ensure the method is specific.

-

Identify and quantify major degradation products if possible.

-

The following diagram outlines a typical workflow for a forced degradation study.

Conclusion

References

- 1. Structural basis of this compound oxidation by D-amino acid oxidase: alternative pathway for dopamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-DOPA - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica | MDPI [mdpi.com]

- 5. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bch.ro [bch.ro]

- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physical, Chemical, and Microbiological Stability of Mucuna pruriens Effervescent Powders and Suspension | Scientific.Net [scientific.net]

- 10. Exposure to light accelerates the formation of dopamine from exogenous L-dopa in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. tmi.utexas.edu [tmi.utexas.edu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. ijsit.com [ijsit.com]

- 19. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. longdom.org [longdom.org]

- 21. Analysis of Levodopa Content in Commercial Mucuna pruriens Products Using High-Performance Liquid Chromatography with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of D-Dopa in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of D-Dopa (D-3,4-dihydroxyphenylalanine), a critical parameter for researchers in neuroscience, pharmacology, and drug development. Understanding the solubility of this compound in various solvents is fundamental for the design of in vitro and in vivo experiments, formulation development, and analytical method validation. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Principles of this compound Solubility

This compound, the D-enantiomer of L-Dopa, is a chiral amino acid derivative. Its solubility is primarily governed by its polar functional groups: a carboxylic acid, an amine, and two hydroxyl groups on the phenyl ring. These groups allow for hydrogen bonding and ionization, significantly influencing its interaction with different solvents. The zwitterionic nature of this compound at physiological pH can lead to strong intermolecular interactions, affecting its solubility.[1] Generally, the solubility of this compound is enhanced in acidic aqueous solutions due to the protonation of the carboxylate and amino groups, which disrupts the zwitterionic interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents. It is important to note that the solubility of this compound's enantiomer, L-Dopa, is often reported and can serve as a close approximation due to their identical physical properties, aside from their chiroptical activity.

| Solvent | Chemical Formula | Solubility of this compound | Solubility of L-Dopa (for comparison) | Temperature (°C) |

| Water | H₂O | Slightly soluble (1.65 g/L or 0.165%)[2][3] | ~3.3 mg/mL[1][4] | 25 |

| 0.1 M Hydrochloric Acid | HCl (aq) | 10 mg/mL (50.71 mM)[5] | Freely soluble in 1M HCl[6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 0.5 mg/mL (clear solution)[7]; 3 mg/mL (for DL-Dopa)[8] | Not specified | Not Specified |

| Ethanol | C₂H₅OH | Insoluble/Practically insoluble[2][3] | Practically insoluble[6] | Not Specified |

| Methanol | CH₃OH | Not specified | Very slightly soluble[6] | Not Specified |

| Acetone | C₃H₆O | Not specified | Practically insoluble[6] | Not Specified |

| Chloroform | CHCl₃ | Insoluble[2][3] | Practically insoluble[6] | Not Specified |

| Benzene | C₆H₆ | Insoluble[2][3] | Practically insoluble[4] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Insoluble[2][3] | Practically insoluble[4] | Not Specified |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure based on established methodologies.

1. Materials and Equipment:

-

This compound powder

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to withdraw from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

-

-

Quantification:

-

Dilute the clear, filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (at the λmax of this compound, typically around 280 nm in acidic solution) or HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

3. Considerations:

-

pH: For aqueous solutions, the pH should be carefully controlled and reported, as it significantly impacts the solubility of this compound.

-

Temperature: Temperature influences solubility; therefore, it must be maintained at a constant and reported value throughout the experiment.

-

Purity of this compound: The purity of the this compound sample should be high to ensure accurate solubility determination.

-

Equilibration Time: The time required to reach equilibrium may vary depending on the solvent and should be determined empirically if not known.

Logical Workflow for this compound Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.

Caption: A workflow for determining this compound solubility.

This guide provides a foundational understanding of this compound's solubility characteristics and a practical framework for its experimental determination. For specific applications, it is recommended to perform solubility tests under the exact conditions of the intended experiment.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scielo.br [scielo.br]

- 3. bachem.com [bachem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. This compound | 5796-17-8 [chemicalbook.com]

Unveiling the Enantiomer: A Technical Guide to the L-Dopa-Independent Biological Activity of D-Dopa

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-3,4-dihydroxyphenylalanine (L-Dopa) is the cornerstone of Parkinson's disease therapy, renowned for its conversion to dopamine (B1211576), its enantiomer, D-Dopa, has largely been considered biologically inert. However, emerging research has unveiled a distinct and significant biological activity of this compound that is entirely independent of the dopaminergic pathway. This technical guide provides an in-depth exploration of the L-Dopa-independent actions of this compound, with a primary focus on its role as an allosteric inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII). This document consolidates key findings, presents quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development endeavors in this promising area.

Core Biological Activity: Allosteric Inhibition of Glutamate Carboxypeptidase II (GCPII)

The most well-documented biological activity of this compound, independent of its conversion to L-Dopa or dopamine, is its potent and selective allosteric inhibition of Glutamate Carboxypeptidase II (GCPII)[1][2][3]. GCPII, also known as prostate-specific membrane antigen (PSMA), is a zinc-dependent metalloenzyme that plays a crucial role in the central nervous system by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate[1][4].

The inhibition of GCPII by this compound is non-competitive, indicating that it binds to an allosteric site on the enzyme rather than the active site where NAAG binds[1][2][3]. This mode of action is significant as it offers a different pharmacological profile compared to competitive inhibitors.

Physiological Consequences of GCPII Inhibition

By inhibiting GCPII, this compound effectively increases the synaptic concentration of NAAG[5]. NAAG is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3)[2][4][6]. Activation of mGluR3 leads to a reduction in the release of glutamate, a primary excitatory neurotransmitter[4][6]. This modulation of glutamatergic transmission has neuroprotective implications, as excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders[3][5][7].

The neuroprotective effects of GCPII inhibition have been observed in preclinical models of stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis[5]. Therefore, this compound's ability to inhibit GCPII positions it as a potential therapeutic agent for conditions characterized by glutamate excitotoxicity.

Quantitative Data: Potency, Efficacy, and Pharmacokinetics

The following tables summarize the key quantitative parameters of this compound's interaction with GCPII and its pharmacokinetic properties.

Table 1: In Vitro Inhibition of Glutamate Carboxypeptidase II by this compound and Related Compounds

| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

| This compound | 0.23 | 0.28 | Non-competitive, Allosteric | [1] |

| L-Dopa | 0.76 | - | - | [1] |

| Caffeic Acid | 0.45 | - | - | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | This compound (50 mg/kg, PO) | This compound (50 mg/kg, PO) + Sodium Benzoate (B1203000) | Reference |

| Plasma Cmax (nmol/mL) | 99.0 | 151 | [1] |

| Brain Cmax (nmol/g) | 1.74 | 3.20 | [1] |

| Plasma AUC (nmol·h/mL) | 72.7 | 185 | [1] |

| Brain AUC (nmol·h/g) | 2.42 | 5.48 | [1] |

| Oral Bioavailability (%) | 47.7 | - | [1] |

| Brain/Plasma Ratio | 0.033 | - | [1] |

Note: Sodium benzoate is a D-amino acid oxidase (DAAO) inhibitor, which prevents the conversion of this compound to its corresponding keto acid, thereby increasing its bioavailability.[1]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action on the Glutamatergic Synapse

The following diagram illustrates the signaling pathway affected by this compound's inhibition of GCPII.

Experimental Workflow for GCPII Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of this compound on GCPII.

Experimental Protocols

Radioenzymatic GCPII Inhibition Assay

This protocol is adapted from methodologies used to characterize the inhibition of GCPII by novel compounds[1].

Objective: To determine the IC50 and Ki of this compound for GCPII.

Materials:

-

Recombinant human GCPII enzyme

-

This compound

-

[3H]-N-acetylaspartylglutamate ([3H]-NAAG)

-

Tris-HCl buffer (pH 7.4)

-

Cobalt chloride (CoCl2)

-

Sodium phosphate buffer

-

Ion-exchange resin (e.g., AG1-X8)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant human GCPII in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

Prepare a working solution of [3H]-NAAG in Tris-HCl buffer.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add a constant amount of GCPII enzyme to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the [3H]-NAAG working solution to each well. The final reaction volume is typically 50 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for substrate hydrolysis.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding ice-cold sodium phosphate buffer.

-

Separate the product, [3H]-glutamate, from the unreacted substrate, [3H]-NAAG, using an ion-exchange resin.

-

-

Quantification:

-

Transfer the eluate containing [3H]-glutamate to a scintillation vial or a plate compatible with a scintillation counter.

-

Add scintillation cocktail and measure the radioactivity.

-

-

Data Analysis:

-

Plot the percentage of GCPII activity against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of GCPII activity, using non-linear regression analysis.

-

For determination of the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate (NAAG) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or other kinetic plots[1].

-

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in an animal model[1].

Objective: To determine the plasma and brain concentrations of this compound over time following oral administration.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., saline)

-

Male mice (e.g., C57BL/6)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue homogenization equipment

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.

-

-

Sample Collection:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-dosing, collect blood samples via a suitable method (e.g., tail vein).

-

At the same time points, euthanize a subset of animals and harvest the brains.

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize brain tissue in an appropriate buffer.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma and brain concentrations of this compound against time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis software.

-

Other Potential L-Dopa-Independent Activities

While the inhibition of GCPII is the most robustly characterized direct biological activity of this compound, some older literature suggests other potential effects, although these are less well-defined and may be confounded by in vivo conversion to L-Dopa. One study noted that intragastric administration of this compound with carbidopa (B1219) (a peripheral DOPA decarboxylase inhibitor) in rats led to an increase in striatal dopamine, suggesting that this compound can be converted to dopamine in the brain, albeit with a delayed onset compared to L-Dopa. This conversion is proposed to occur via transamination to 3,4-dihydroxyphenylpyruvic acid, which is then transaminated to L-Dopa.

It is important to note that in a study where this compound was administered without a D-amino acid oxidase inhibitor, no increase in dopamine was detected in brain homogenates, suggesting that without inhibiting its primary metabolic pathway, the conversion to dopamine is minimal[1].

Conclusion

The scientific literature strongly supports a significant biological activity of this compound that is independent of L-Dopa and the dopaminergic system: the allosteric inhibition of Glutamate Carboxypeptidase II. This action elevates synaptic levels of the neuropeptide NAAG, which in turn modulates glutamatergic neurotransmission via mGluR3 activation, a pathway with considerable neuroprotective potential. The quantitative data on this compound's potency and its favorable pharmacokinetic profile, particularly when co-administered with a DAAO inhibitor, underscore its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excitotoxicity.

While the conversion of this compound to dopamine in vivo remains a possibility under certain conditions, the direct inhibition of GCPII represents a distinct and compelling mechanism of action. Further research is warranted to fully elucidate the therapeutic implications of this L-Dopa-independent activity of this compound and to explore any other potential direct biological effects of this intriguing enantiomer. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this compound's unique pharmacology.

References

- 1. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate carboxypeptidase II inhibition behaviorally and physiologically improves pyridoxine-induced neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway Analysis of D-Dopa In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3,4-dihydroxyphenylalanine (D-Dopa), the dextrorotatory enantiomer of L-Dopa, has garnered significant interest in neuroscience and pharmacology. Unlike its levorotatory counterpart, which is a cornerstone therapy for Parkinson's disease, this compound's metabolic fate and biological activities have been a subject of ongoing investigation. This technical guide provides an in-depth analysis of the metabolic pathways of this compound in vivo, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes. Understanding the in vivo disposition of this compound is crucial for evaluating its therapeutic potential and safety profile.

Metabolic Fate of this compound: A Chiral Inversion Pathway

The central feature of this compound metabolism in vivo is its unidirectional chiral inversion to L-Dopa. This conversion is a critical step that ultimately allows this compound to exert dopaminergic effects. This process occurs primarily through a two-step enzymatic reaction:

-

Oxidative Deamination: D-amino acid oxidase (DAAO), an enzyme with high specificity for D-amino acids, catalyzes the initial conversion of this compound to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA).[1]

-

Transamination: Subsequently, DHPPA undergoes transamination by a transaminase enzyme to yield L-Dopa.[1]

Once converted to L-Dopa, the molecule enters the well-established metabolic pathway of L-Dopa, where it can be decarboxylated by DOPA decarboxylase (DDC) to form dopamine (B1211576).[2] This conversion to dopamine is the basis for the observed pharmacological effects of this compound in animal models of Parkinson's disease.[2][3]

Pharmacokinetics of this compound

In vivo studies have demonstrated that this compound exhibits distinct pharmacokinetic properties compared to L-Dopa. Notably, this compound has been shown to have higher plasma concentrations and greater stability than L-Dopa following oral administration in mice.[4] This is attributed to this compound not being a substrate for peripheral DOPA decarboxylase, thus bypassing the extensive first-pass metabolism that L-Dopa undergoes.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and its metabolites from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice after a Single 10 mg/kg Intravenous (IV) Dose [4]

| Parameter | Value | Unit |

| Cmax | 61.1 | nmol/mL |

| Tmax | 5 | min |

| t1/2 | 0.35 | h |

| Vd | 0.834 | L/kg |

| Cl | 28 | mL/min/kg |

| AUC | 30.5 | nmol·h/mL |

Table 2: Comparative Plasma Levels of this compound and L-Dopa in Mice 30 minutes after a 50 mg/kg Oral Dose [4]

| Compound | Plasma Concentration (nmol/mL) |

| This compound | 84.3 |

| L-Dopa | 3.74 |

Table 3: Dopamine and its Metabolites in Rat Striatum after L-Dopa Administration (for comparative purposes) [5]

| Time after L-Dopa | Dopamine (pg/g) |

| Control | 7.74 ± 0.22 |

| 45 min | 11.96 ± 0.14 |

| 180 min | Returned to control |

Experimental Protocols for In Vivo Analysis

A comprehensive in vivo study of this compound metabolism involves several key stages, from animal preparation to sophisticated analytical techniques.

Detailed Methodologies

1. Animal Handling and Dosing:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with a standard diet and water ad libitum.

-

Dosing: this compound can be administered via oral gavage or intravenous injection. The vehicle for administration should be carefully selected to ensure solubility and stability (e.g., saline, 0.5% methylcellulose).

2. Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C.

-

Brain Tissue Collection: For central nervous system analysis, animals are euthanized, and brains are rapidly excised and dissected on ice.

-

In Vivo Microdialysis: For real-time monitoring of extracellular levels of this compound and its metabolites in specific brain regions (e.g., striatum), in vivo microdialysis can be employed.[6][7][8] A microdialysis probe is surgically implanted into the target brain region, and dialysate is collected at regular intervals.[6][8]

3. Sample Preparation for Analysis:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, plasma and brain homogenates are treated with a precipitating agent such as perchloric acid or acetonitrile (B52724).[4] The mixture is then centrifuged, and the supernatant is collected for analysis.

-

Derivatization: In some cases, derivatization may be necessary to improve the chromatographic separation and detection of this compound and its metabolites.

4. Analytical Quantification: LC-MS/MS:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.[9][10][11][12]

-

Chromatographic Separation: A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of an aqueous component with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions for this compound, DHPPA, L-Dopa, and dopamine are monitored.

Conclusion

The in vivo metabolic analysis of this compound reveals a fascinating pathway of chiral inversion that ultimately leads to the formation of dopamine in the brain. Its unique pharmacokinetic profile, characterized by enhanced stability and higher plasma concentrations compared to L-Dopa, makes it an intriguing candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct comprehensive in vivo studies on this compound and other novel therapeutic agents. A thorough understanding of the metabolic fate of such compounds is paramount for advancing drug development in the field of neuroscience and beyond.

References

- 1. This compound is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated striatal dopamine levels following administration of this compound and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neurology.org [neurology.org]

- 6. benchchem.com [benchchem.com]

- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. LC-MS/MS METHOD FOR L-DOPA QUANTIFICATION IN DIFFERENT TISSUES OF Vicia faba | Journal of the Chilean Chemical Society [jcchems.com]

- 10. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic conversion of D-Dopa to L-Dopa by D-amino acid oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-3,4-dihydroxyphenylalanine (L-Dopa) remains the gold-standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine (B1211576) in the brain. The stereoisomer, D-Dopa, is not directly utilized as a dopamine precursor. However, compelling evidence demonstrates a unidirectional chiral inversion of this compound to L-Dopa, a process of significant interest for its potential therapeutic implications. This conversion is a two-step enzymatic cascade initiated by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This technical guide provides an in-depth overview of this enzymatic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Core Signaling Pathway: A Two-Step Enzymatic Conversion

The transformation of this compound into its therapeutically active enantiomer, L-Dopa, is not a direct isomerization. Instead, it proceeds through a sequential two-step enzymatic reaction involving two distinct enzymes.[1] This pathway is of particular interest in tissues where D-amino acid oxidase is expressed, such as the kidney and brain.[1]

The initial and rate-limiting step is the oxidative deamination of this compound, catalyzed by D-amino acid oxidase (DAAO). DAAO is a flavoprotein that exhibits high specificity for D-amino acids, converting them into their corresponding α-keto acids.[2][3] In this reaction, this compound is oxidized to 3,4-dihydroxyphenylpyruvic acid (DHPPA), with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[1]

The second step involves the transamination of the intermediate, DHPPA, to form L-Dopa. This reaction is catalyzed by a transaminase, referred to in the literature as dopa transaminase.[1] This enzyme facilitates the transfer of an amino group from an amino acid donor to DHPPA, thereby generating L-Dopa.

Quantitative Data Presentation

The efficiency of the enzymatic conversion of this compound to L-Dopa is dependent on the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for human D-amino acid oxidase and provide a framework for understanding the kinetics of the subsequent transamination step.

Table 1: Kinetic Parameters of Human D-amino acid Oxidase (hDAAO) with this compound as Substrate

| Parameter | Value | Reference |

| Michaelis Constant (Km) | 0.5 mM | [2] |

| Catalytic Constant (kcat) | 14 s-1 | [2] |

| Catalytic Efficiency (kcat/Km) | 28 mM-1s-1 | [2] |

| Substrate Inhibition Constant (KI) | 0.5 mM | [2] |

Note: The catalytic efficiency of hDAAO for this compound is reported to be 14-fold higher than for D-Serine, another key substrate of this enzyme.[3]

Table 2: Inhibition of this compound to L-Dopa Conversion

| Inhibitor | Target Enzyme | Effect | Reference |

| Sodium Benzoate (B1203000) | D-amino acid oxidase (DAAO) | Blocks L-Dopa generation from this compound in a concentration-dependent manner. | [1][4] |

| Carbidopa | Dopa Transaminase (and Aromatic L-amino acid decarboxylase) | Significantly inhibits L-Dopa production from this compound. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the enzymatic conversion of this compound to L-Dopa.

In Vitro Conversion of this compound to L-Dopa using Rat Kidney Homogenates

This protocol is based on the methodology described in studies investigating the chiral inversion of this compound.[1]

Objective: To demonstrate the conversion of this compound to L-Dopa in a biological matrix rich in DAAO and transaminases and to assess the effect of specific inhibitors.

Materials:

-

Freshly excised rat kidneys

-

Ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4)

-

This compound

-

L-Dopa

-

Sodium Benzoate (DAAO inhibitor)

-

Carbidopa (Dopa transaminase inhibitor)

-

Perchloric acid (0.1 M)

-

Microcentrifuge tubes

-

Homogenizer

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system with a chiral column

Procedure:

-

Preparation of Kidney Homogenate:

-

Perfuse rat kidneys with ice-cold saline to remove blood.

-

Homogenize the kidneys in 4 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for the enzymatic assay.

-

-

Incubation:

-

Prepare reaction mixtures in microcentrifuge tubes containing the kidney homogenate supernatant.

-

Add this compound to a final concentration of 1 mM.

-

For inhibition studies, pre-incubate the homogenate with either Sodium Benzoate (e.g., 1-10 mM) or Carbidopa (e.g., 10-100 µM) for 15 minutes before adding this compound.

-

Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.

-

Vortex the tubes and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Analyze the filtered supernatant for the presence of this compound and L-Dopa using an HPLC system equipped with a chiral column capable of separating the enantiomers.

-

Quantify the concentrations of this compound and L-Dopa by comparing the peak areas to a standard curve.

-

D-amino acid Oxidase Activity Assay

This protocol provides a general method for determining DAAO activity, which can be adapted for this compound as the substrate. The assay is based on the detection of one of the reaction products, such as hydrogen peroxide or ammonia.[5]

Objective: To quantify the activity of D-amino acid oxidase.

Materials:

-

Purified DAAO or tissue homogenate

-

This compound (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable HRP substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of Amplex® Red and HRP in the assay buffer.

-

-

Assay:

-

Add the DAAO sample (purified enzyme or homogenate) to the wells of a 96-well plate.

-

Add the Amplex® Red/HRP working solution to each well.

-

Initiate the reaction by adding the this compound solution.

-

Immediately measure the fluorescence (or absorbance) in a microplate reader in kinetic mode at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

Determine the specific activity of DAAO (e.g., in µmol/min/mg protein) by referencing a standard curve of hydrogen peroxide.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for investigating the enzymatic conversion of this compound to L-Dopa in a laboratory setting.

Implications for Drug Development

The enzymatic conversion of this compound to L-Dopa has several implications for drug development:

-